
ACT-077825
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACT-077825 is a renin inhibitor potentially for the treatment of hypertension.
科学的研究の応用
Clinical Trials
A significant study published in 2014 investigated the pharmacokinetics of ACT-077825 among different demographic groups, including young and elderly subjects of both genders. The study involved 32 healthy participants who received a single oral dose of 200 mg. Key findings included:
- Increased Exposure in Elderly : Elderly subjects exhibited a 65% increase in area under the curve (AUC) compared to younger participants, indicating higher drug exposure with age. Notably, elderly females showed approximately 30% higher exposure than elderly males .
- Safety Profile : The compound was generally well tolerated across all groups, with minimal adverse events reported, primarily mild gastrointestinal disturbances .
Pharmacodynamics
In another study assessing multiple doses, this compound demonstrated dose-proportional pharmacokinetics within the range of 100 to 1,000 mg. The terminal half-life was approximately 41.6 hours, allowing for once-daily dosing. The drug effectively increased immunoactive renin levels and reduced plasma renin activity, correlating with a decrease in blood pressure similar to that seen with enalapril, an established antihypertensive .
Hypertension Management
This compound has shown promise as an antihypertensive agent. Its mechanism involves inhibiting renin, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This action leads to lower blood pressure levels and improved cardiovascular outcomes.
Case Studies
- Phase 2 Clinical Trial : A trial focused on patients with hypertension demonstrated that this compound significantly lowered blood pressure over a treatment period compared to placebo. The results indicated that it could be a viable option for patients who do not respond adequately to other antihypertensive therapies .
- Diverse Population Studies : Research involving urban African American populations highlighted the importance of community-based interventions alongside pharmacological treatments like this compound to manage hypertension effectively. These studies emphasized integrating patient education and family support into treatment plans to enhance adherence and outcomes .
Comparative Analysis with Other Renin Inhibitors
Feature | This compound | Aliskiren |
---|---|---|
Drug Type | Direct Renin Inhibitor | Direct Renin Inhibitor |
Approved Indication | Hypertension | Hypertension |
Dosing Frequency | Once daily | Once daily |
Common Side Effects | Mild gastrointestinal issues | Diarrhea, headache |
Phase of Development | Phase 2 | Approved |
特性
CAS番号 |
903579-36-3 |
---|---|
分子式 |
C35H39Cl2N3O3 |
分子量 |
620.62 |
IUPAC名 |
(1S,5R)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |
InChI |
InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1 |
InChIキー |
VKBBVOVNGWGZCA-IEWVHIKDSA-N |
SMILES |
O=C(C1=C(C2=CC=C(OCCOC3=C(Cl)C=C(C)C=C3Cl)C=C2)C[C@@]4([H])CNC[C@]1([H])N4)N(C5CC5)CC6=CC=CC(C)=C6C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ACT-077825; MK-8141; ACT077825; MK8141; ACT 077825; MK 8141 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。